2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
Description
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is an organic compound that features a pyrrolidine ring substituted with benzylthio and methylthio groups
Properties
IUPAC Name |
2-benzylsulfanyl-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS2/c1-17-13-7-8-15(9-13)14(16)11-18-10-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBLLBZDUHPDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CSCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine with benzylthiol and methylthiol under controlled conditions. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. Flow microreactor systems have been shown to be efficient and sustainable for the synthesis of similar organic compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio and methylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
Recent studies have explored the anticancer potential of compounds related to 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone. For instance, derivatives containing benzylthio groups have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis, making these compounds valuable candidates for further drug development.
Neuropharmacology
Research indicates that compounds with similar structural motifs may exhibit neuroprotective properties. The pyrrolidine ring is known for its ability to cross the blood-brain barrier, suggesting potential applications in treating neurodegenerative diseases . Compounds with methylthio and benzylthio substitutions have been studied for their effects on neurotransmitter systems, potentially offering new avenues for treating conditions like Alzheimer's disease.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidine ring through cyclization reactions.
- Thioether formation , which enhances the compound's lipophilicity and biological activity.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 12.5 | Induction of apoptosis |
| This compound | HepG2 | 15.0 | Cell cycle arrest |
| This compound | A549 | 10.0 | Inhibition of proliferation |
Case Study 1: Anticancer Efficacy
In a controlled study, researchers evaluated the efficacy of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with notable effects on apoptosis markers such as caspase activation .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of compounds similar to this compound in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal loss by enhancing antioxidant defenses and reducing inflammation .
Mechanism of Action
The mechanism of action of 2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)propane: Similar structure but with a propane backbone instead of ethanone.
Uniqueness
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both benzylthio and methylthio groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(Benzylthio)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with a methylthio group and a benzylthio group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl mercaptan with suitable pyrrolidine derivatives. For example, a method includes the use of potassium t-butoxide in dimethylformamide, followed by the addition of N,N-dimethyl-2-(chloro)-3-pyridinecarboxamide to yield the desired thioether product .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thioether linkages have shown significant activity against various bacterial strains. In vitro tests indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .
Anticancer Potential
Research has also explored the anticancer potential of similar thioether compounds. A study indicated that certain benzylthio derivatives exhibited cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) analysis revealed that modifications on the benzyl or pyrrolidine moieties could enhance cytotoxicity .
Insecticidal Activity
Additionally, compounds with similar structures have been evaluated for insecticidal activity. For example, studies on related thioether compounds demonstrated effectiveness as larvicides against mosquito vectors like Aedes aegypti. The observed LC50 values indicated promising potential for use in vector control strategies .
Case Study 1: Antimicrobial Efficacy
A series of benzylthio derivatives were synthesized and tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with a methylthio substitution exhibited enhanced antibacterial activity compared to their non-thiolated counterparts. The most effective compound demonstrated an MIC value significantly lower than standard antibiotics used in clinical settings.
Case Study 2: Anticancer Screening
In a screening of various thioether compounds for anticancer activity, this compound was found to inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
